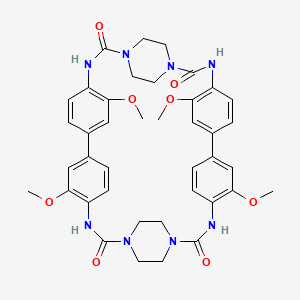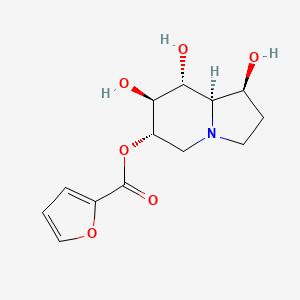
Carbocyclic-3'-deoxy-2',3'-didehydrothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties. This compound is particularly known for its efficacy against human immunodeficiency virus (HIV) as it inhibits the reverse transcriptase enzyme, which is crucial for viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-3’-deoxy-2’,3’-didehydrothymidine involves several steps, starting from the appropriate carbocyclic nucleoside precursors. One common method includes the stereoselective conversion of 2’,3’-dideoxydidehydro carbocyclic nucleosides into 2’-deoxy carbocyclic nucleosides using N-bromoacetamide in acetic acid (AcOH) to yield bromoesters, followed by debromination and hydrolysis .
Industrial Production Methods
Industrial production methods for carbocyclic-3’-deoxy-2’,3’-didehydrothymidine typically involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on cellular metabolism and DNA synthesis.
Industry: It is used in the development of antiviral drugs and in the synthesis of other nucleoside analogs.
Mecanismo De Acción
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The compound is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Abacavir
- Carbovir
- Brivudine
Uniqueness
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is unique due to its specific structure that allows for potent inhibition of HIV reverse transcriptase. Compared to other similar compounds, it has a distinct mechanism of action and metabolic pathway, which contributes to its efficacy and reduced toxicity .
Propiedades
Número CAS |
118237-75-5 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
Clave InChI |
XKLCOAHIDXDOAE-BDAKNGLRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















